molecular formula C20H23N3O4S B12168224 methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B12168224
M. Wt: 401.5 g/mol
InChI Key: WDBCOZYOOSFQCV-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be constructed using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of an indole and a thiazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

Methyl 2-({[1-(2-methoxyethyl)-1H-indol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazole family and features an indole moiety, which is often associated with various pharmacological activities. The presence of the methoxyethyl group and the thiazole ring contributes to its unique properties.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Antioxidant Activity : Compounds with indole and thiazole structures have been reported to possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
  • Anticancer Activity : Some studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The thiazole ring is particularly noted for its role in targeting cancer pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Anticancer Studies

A significant body of research has focused on the anticancer potential of thiazole-containing compounds. In vitro studies have shown that this compound can inhibit the growth of various human tumor cell lines.

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)15Induction of apoptosis
Study BA549 (Lung Cancer)10Cell cycle arrest
Study CHeLa (Cervical Cancer)12Inhibition of migration

Antioxidant Activity

The antioxidant capacity was assessed using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant activity.

Concentration (µg/mL)% Inhibition
1045%
5075%
10090%

Case Studies

  • Case Study on Anticancer Efficacy : In a study published by Fayad et al., this compound was screened against multicellular spheroids derived from human cancer cell lines. The compound exhibited significant cytotoxicity, indicating its potential as an anticancer agent .
  • Inflammatory Response Modulation : Another study demonstrated that this compound could reduce the secretion of pro-inflammatory cytokines in activated macrophages, highlighting its anti-inflammatory properties .

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 2-[[1-(2-methoxyethyl)indole-5-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H23N3O4S/c1-12(2)17-16(19(25)27-4)21-20(28-17)22-18(24)14-5-6-15-13(11-14)7-8-23(15)9-10-26-3/h5-8,11-12H,9-10H2,1-4H3,(H,21,22,24)

InChI Key

WDBCOZYOOSFQCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)CCOC)C(=O)OC

Origin of Product

United States

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